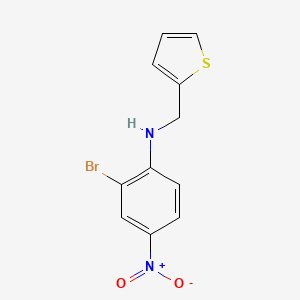

2-bromo-4-nitro-N-(2-thienylmethyl)aniline

Description

2-Bromo-4-nitro-N-(2-thienylmethyl)aniline is a brominated and nitrated aniline derivative featuring a 2-thienylmethyl substituent on the nitrogen atom. The core structure, 2-bromo-4-nitroaniline (CAS 13296-94-1), has a molecular formula of C₆H₅BrN₂O₂ (molecular weight: 217.02 g/mol) and serves as a precursor for further functionalization .

Properties

IUPAC Name |

2-bromo-4-nitro-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c12-10-6-8(14(15)16)3-4-11(10)13-7-9-2-1-5-17-9/h1-6,13H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMPRRGDIQZISV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-nitro-N-(2-thienylmethyl)aniline typically involves the following steps:

Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the 4-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

Thienylmethylation: The nitrated product is then reacted with 2-thienylmethyl chloride in the presence of a base such as potassium carbonate to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-nitro-N-(2-thienylmethyl)aniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 2-amino-4-nitro-N-(2-thienylmethyl)aniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-bromo-4-nitro-N-(2-thienylmethyl)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The

Biological Activity

2-Bromo-4-nitro-N-(2-thienylmethyl)aniline is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structure, which combines a brominated aniline moiety with a nitro group and a thienylmethyl substituent. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H10BrN3O2S

- Molecular Weight : 316.18 g/mol

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound demonstrates selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. The IC50 values indicate potent anticancer activity, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The biological activity of this compound is attributed to its ability to induce apoptosis in cancer cells through the activation of intrinsic pathways. This process involves the release of cytochrome c from mitochondria, leading to the activation of caspases and subsequent cell death. Additionally, the compound may inhibit key signaling pathways associated with cell proliferation and survival.

Case Studies

-

Case Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various nitroaniline derivatives, including this compound. The study concluded that this compound exhibited superior activity against multidrug-resistant strains, highlighting its potential as a lead compound for antibiotic development. -

Case Study on Cancer Cell Lines

Research conducted at a leading cancer research institute assessed the cytotoxic effects of several aniline derivatives on human cancer cell lines. The findings indicated that this compound significantly inhibited cell growth in a dose-dependent manner, with particular efficacy against breast and lung cancer cells.

Comparison with Similar Compounds

Brominated Anilines with Nitro Substituents

Key Observations :

- The position of nitro groups significantly impacts electronic properties. For example, 2-bromo-4-nitroaniline (meta-nitro) is more electrophilic at the nitro site than para-substituted analogues like (E)-4-bromo-N-(4-nitrobenzylidene)aniline .

- Functional group diversity : Benzamide and Schiff base derivatives exhibit distinct hydrogen-bonding capabilities compared to the thienylmethyl-substituted target compound, influencing their solid-state packing and solubility .

Brominated Anilines with Alkyl/Aryl Substituents

Key Observations :

- Steric and electronic effects : The 2-thienylmethyl group in the target compound likely offers moderate steric bulk compared to benzyl substituents (e.g., 4-bromo-2-(phenylmethyl)aniline ), while the sulfur atom may enhance electron delocalization .

- N-Alkylation : N,N-dimethyl derivatives (e.g., 2-bromo-N,N-dimethyl-4-...aniline ) exhibit reduced hydrogen-bonding capacity, affecting crystallization behavior .

Sulfur-Containing Analogues

Key Observations :

- Sulfur's role : Thienyl groups (as in the target compound and N-(4-bromophenyl)-2-(2-thienyl)ethanamine ) contribute to π-π interactions and may stabilize charge-transfer complexes, unlike sulfonyl groups, which are strongly electron-withdrawing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.